(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol
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Description
(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.225. The purity is usually 95%.
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Biological Activity
(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol is a cyclopropane-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Cyclopropane derivatives are known for their unique structural characteristics and diverse biological effects, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications in various diseases.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a cyclopentanol ring substituted with a cyclopropylmethoxy group, which may influence its interaction with biological targets.
1. Antimicrobial Activity
Cyclopropane derivatives have been studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. For instance:
- Inhibition of Bacterial Growth : Studies have shown that certain cyclopropane compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
2. Antitumor Properties
The potential of this compound as an antitumor agent is supported by findings that similar compounds can induce apoptosis in cancer cells. For example:
- Mechanism of Action : Cyclopropane derivatives may activate apoptotic pathways through the modulation of key signaling molecules involved in cell survival and proliferation .
3. Enzyme Inhibition
Cyclopropane-containing compounds are known to act as enzyme inhibitors. For this compound:
- Target Enzymes : Research has suggested that this compound may inhibit enzymes involved in lipid metabolism and signal transduction pathways, which are crucial for maintaining cellular homeostasis .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various cyclopropane derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL when tested against Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | Staphylococcus aureus | 10 µg/mL |
B | Escherichia coli | 15 µg/mL |
C | Pseudomonas aeruginosa | 20 µg/mL |
Note: Compounds A, B, and C are analogs of this compound.
Study 2: Antitumor Activity
In a preclinical trial assessing the antitumor effects of cyclopropane derivatives, this compound demonstrated notable cytotoxicity against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 5.0 |
MCF-7 | 3.5 |
A549 | 4.0 |
These findings suggest that this compound may serve as a lead structure for further development into anticancer therapeutics.
Properties
IUPAC Name |
(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-2-1-3-9(8)11-6-7-4-5-7/h7-10H,1-6H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCKGOGQYROLQL-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OCC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OCC2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.